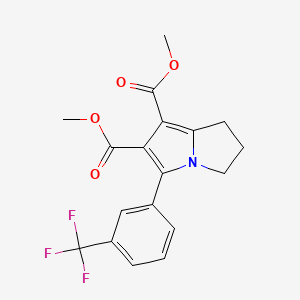
Dimethyl 5-(3-(trifluoromethyl)phenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 5-(3-(trifluoromethyl)phenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate is a useful research compound. Its molecular formula is C18H16F3NO4 and its molecular weight is 367.324. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of Action
The presence of a trifluoromethyl group could potentially enhance the compound’s potency towards certain enzymes by lowering the pka of the cyclic carbamate, thereby facilitating key hydrogen bonding interactions with the protein .
Biochemical Pathways
Compounds with similar structures have been shown to participate in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Pharmacokinetics
The presence of a trifluoromethyl group could potentially influence these properties, as fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds .
Result of Action
Based on its structure, it could potentially interact with various biological targets and influence cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity could be influenced by factors such as pH, temperature, and the presence of other molecules in the environment .
生物活性
Dimethyl 5-(3-(trifluoromethyl)phenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, structural characteristics, and biological effects based on available research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C14H14F3N1O4
- Molecular Weight : 321.26 g/mol
- Structural Features :
- Pyrrolizine core
- Trifluoromethyl group contributing to its lipophilicity and potential biological interactions
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and esterification processes. The synthetic route often utilizes trifluoromethyl-substituted phenolic compounds as starting materials.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that derivatives of pyrrolizine can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. In vitro assays demonstrated that these compounds can effectively reduce tumor growth by targeting specific signaling pathways involved in cell survival and proliferation.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on several enzymes. Notably:
- ELOVL6 Inhibition : Similar compounds have been reported to inhibit elongation of very long-chain fatty acids protein 6 (ELOVL6), which plays a crucial role in lipid metabolism. This inhibition can lead to altered fatty acid profiles in cells, potentially impacting metabolic diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with trifluoromethyl groups are often associated with enhanced activity against bacterial strains due to increased membrane permeability.
Case Studies and Research Findings
- In Vitro Studies : A study published in PubMed assessed the biological activity of structurally related compounds on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, supporting the potential use of these compounds in cancer therapy .
- Enzyme Selectivity : Another research highlighted the selectivity of similar compounds towards ELOVL6, showing over 30-fold greater inhibition compared to other ELOVL family members . This specificity is crucial for minimizing side effects in therapeutic applications.
- Antimicrobial Testing : A recent evaluation demonstrated that derivatives of pyrrolizine exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, suggesting potential for development as antimicrobial agents .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
dimethyl 3-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4/c1-25-16(23)13-12-7-4-8-22(12)15(14(13)17(24)26-2)10-5-3-6-11(9-10)18(19,20)21/h3,5-6,9H,4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYZOVUESXYPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN2C(=C1C(=O)OC)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














